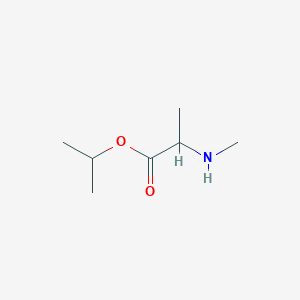

Propan-2-yl 2-(methylamino)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propan-2-yl 2-(methylamino)propanoate, also known as isopropyl 2-(methylamino)propanoate, is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .

Molecular Structure Analysis

The InChI code for Propan-2-yl 2-(methylamino)propanoate is 1S/C7H15NO2/c1-5(2)10-7(9)6(3)8-4/h5-6,8H,1-4H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Structural Characterization and Computational Analysis Research on cathinones, which include compounds structurally similar to Propan-2-yl 2-(methylamino)propanoate, has focused on their X-ray structures and computational studies. For instance, cathinones characterized by FTIR, UV–Vis, NMR spectroscopy, and single crystal X-ray diffraction methods reveal diagnostic signals from methyl, ethyl, N-methyl, or N-ethyl groups. Computational studies using the density functional theory (DFT) and time-dependent DFT methods have been applied to predict the bond lengths and angles, providing insights into the electronic structure of these compounds (Nycz et al., 2011).

Identification and Derivatization Further research involved the identification and derivatization of selected cathinones using spectroscopic studies, highlighting the chemical diversity within this class and the potential for structural modification. This work showcased the application of GC-MS, IR, NMR, and electronic absorption spectroscopy in identifying and modifying cathinones, demonstrating their adaptability for scientific study and potential application in various fields (Nycz et al., 2016).

Pharmacological Selectivity Investigations into κ-opioid receptor (KOR) antagonists, including derivatives of Propan-2-yl 2-(methylamino)propanoate, have illustrated the selectivity and potential therapeutic application of these compounds. For example, a novel KOR antagonist demonstrated high affinity for KORs and selectivity over other opioid receptors, suggesting its utility in treating depression and addiction disorders. This research exemplifies the pharmacological applications of Propan-2-yl 2-(methylamino)propanoate derivatives in the development of new therapeutic agents (Grimwood et al., 2011).

Stereoisomeric Separation The separation of stereoisomeric mixtures has been a focus of research, with studies on compounds like nafronyl, which share structural motifs with Propan-2-yl 2-(methylamino)propanoate. Techniques such as multistage cross-current crystallization and chiral chromatography have been employed to isolate biologically active components, demonstrating the importance of stereochemistry in the biological activity and pharmaceutical application of these compounds (Kiwala et al., 2016).

Safety and Hazards

Propan-2-yl 2-(methylamino)propanoate is labeled with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . These hazard statements indicate that the compound is combustible, can cause skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Propriétés

IUPAC Name |

propan-2-yl 2-(methylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)8-4/h5-6,8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZBIPPXGFSEJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 2-(methylamino)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

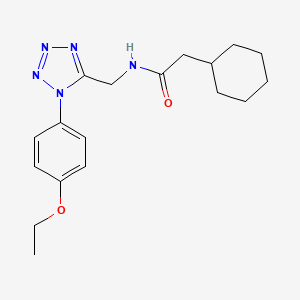

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647221.png)

![tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate](/img/structure/B2647226.png)

![N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2647228.png)

![4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2647233.png)

![N-[[4-butyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647234.png)

![2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2647241.png)

![N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2647244.png)